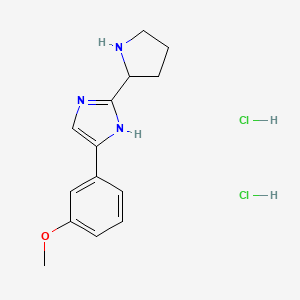

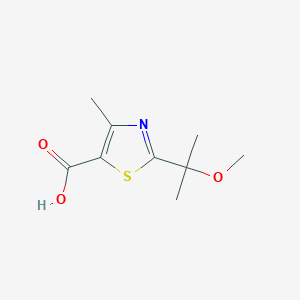

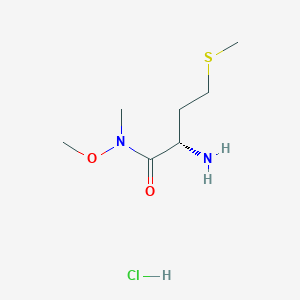

![molecular formula C8H13ClF3NO2 B1459194 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1427378-67-3](/img/structure/B1459194.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride

Descripción general

Descripción

“2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis

The molecular formula of “this compound” is C8H13ClF3NO2 . Its molecular weight is 247.64 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Aplicaciones Científicas De Investigación

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride has been used in scientific research as a tool to study the function of ion channels, specifically the glycine receptor. The glycine receptor is a ligand-gated ion channel that is involved in inhibitory neurotransmission in the central nervous system. This compound has been shown to selectively block the glycine receptor, making it a useful tool to study the function of this receptor.

Mecanismo De Acción

Target of Action

It’s mentioned that this compound could be useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Mode of Action

This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

If it’s involved in protacs, it would affect the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Result of Action

If it’s involved in protacs, it would lead to the degradation of specific target proteins, potentially altering cellular functions depending on the roles of these proteins .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride is a useful tool for studying the function of the glycine receptor and other ion channels. Its selective blockade of the glycine receptor allows for the study of the role of this receptor in various physiological processes. However, this compound has limitations in that it only blocks the glycine receptor and does not affect other ion channels. Additionally, its effects on neuronal excitability can be complex and may vary depending on the experimental conditions.

Direcciones Futuras

There are several future directions for the study of 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride. One area of research could be the development of more selective antagonists of the glycine receptor, which could be used to study the function of this receptor in more detail. Additionally, the effects of this compound on other ion channels could be further explored to gain a better understanding of its overall effects on neuronal excitability. Finally, the potential therapeutic applications of this compound could be investigated, particularly in the treatment of neurological disorders that involve alterations in inhibitory neurotransmission.

Conclusion

In conclusion, this compound is a piperidine derivative that has gained significant attention in scientific research. Its selective blockade of the glycine receptor makes it a useful tool for studying the function of this receptor and other ion channels. However, its effects on neuronal excitability can be complex, and its limitations should be considered when designing experiments. The future directions for the study of this compound are numerous, and further research could lead to a better understanding of its potential applications in scientific research and clinical medicine.

Análisis Bioquímico

Biochemical Properties

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, altering their catalytic activities. Additionally, it binds to specific proteins, influencing their conformation and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance or inhibit enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). It modulates the expression of certain genes, leading to changes in cellular metabolism and function. For instance, in neuronal cells, it affects neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . In other cell types, it can alter metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator for certain enzymes, binding to sites distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, it can inhibit or activate enzymes by mimicking or blocking natural substrates. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained even after the compound is removed . This suggests that it may have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been observed to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a small increase in dosage leads to disproportionately large changes in biological activity . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and clearance from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis . These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other macromolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic uses.

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14;/h6H,1-5H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDPZUMILKHNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)

![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)